2-Amino-4-hydrazinylphenol
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Overview
Description
2-Amino-4-hydrazinylphenol is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of an amino group (-NH2) and a hydrazinyl group (-NH-NH2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydrazinylphenol typically involves the reaction of 2-nitrophenol with hydrazine hydrate under specific conditionsThe reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the hydrazinyl group.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-4-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydrazinylphenol involves its interaction with various molecular targets. The amino and hydrazinyl groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a methyl group instead of a hydrazinyl group.
2-Amino-4-chlorophenol: Contains a chlorine atom instead of a hydrazinyl group.
2-Amino-4-nitrophenol: Features a nitro group instead of a hydrazinyl group.
Uniqueness
2-Amino-4-hydrazinylphenol is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
671779-80-9 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-4-hydrazinylphenol |
InChI |
InChI=1S/C6H9N3O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,7-8H2 |
InChI Key |
PWDYWWOUYKHLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)N)O |
Origin of Product |
United States |
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